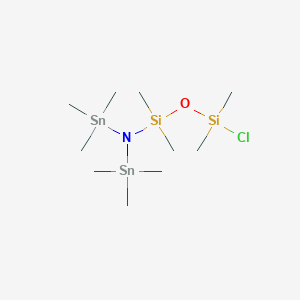
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is a specialized organosilicon compound It is characterized by the presence of silicon, chlorine, and tin atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with chlorinating agents and trimethylstannyl reagents. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions. Common solvents used in these reactions include toluene and hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating and stannylating agents.
化学反応の分析
Types of Reactions
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different organosilicon derivatives.
Hydrosilylation Reactions: The silicon-hydrogen bonds can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, which can be further functionalized for specific applications.
科学的研究の応用
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone polymers and resins, which are essential in various industrial applications.
作用機序
The mechanism of action of 3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive silicon, chlorine, and tin atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and hydrosilylation mechanisms.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler organosilicon compound used as a reducing agent and in hydrosilylation reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Another chlorinated disiloxane with applications in polymer synthesis.
Uniqueness
3-Chloro-1,1,3,3-tetramethyl-N,N-bis(trimethylstannyl)disiloxan-1-amine is unique due to the presence of both chlorine and trimethylstannyl groups, which impart distinct reactivity and potential for diverse applications. This combination of functional groups is not commonly found in other organosilicon compounds, making it a valuable compound for specialized research and industrial purposes.
特性
CAS番号 |
61509-94-2 |
|---|---|
分子式 |
C10H30ClNOSi2Sn2 |
分子量 |
509.4 g/mol |
IUPAC名 |
[[bis(trimethylstannyl)amino]-[chloro(dimethyl)silyl]oxy-methylsilyl]methane |
InChI |
InChI=1S/C4H12ClNOSi2.6CH3.2Sn/c1-8(2,5)7-9(3,4)6;;;;;;;;/h1-4H3;6*1H3;; |
InChIキー |
JJIVRUORFLJBGP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(N([Sn](C)(C)C)[Sn](C)(C)C)O[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


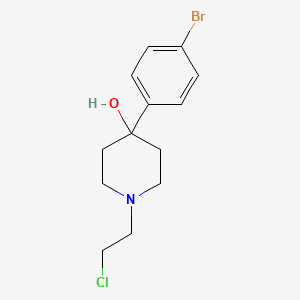

![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
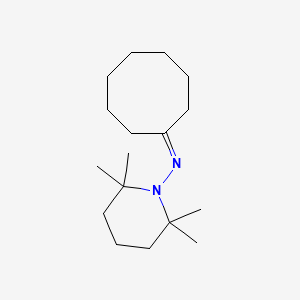
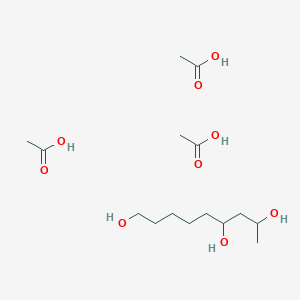
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
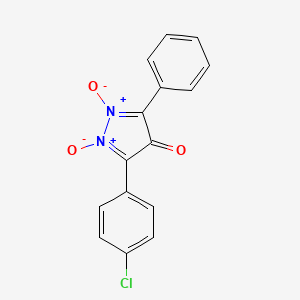
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
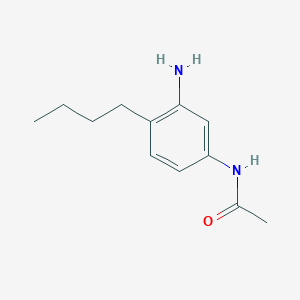
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
